molecular formula C10H16N2S B025279 Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- CAS No. 102206-60-0

Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)-

Cat. No. B025279
M. Wt: 196.31 g/mol
InChI Key: FZUOJBOMXDVLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiomorpholine derivative of pyridine and has been studied extensively for its biological and chemical properties. In

Mechanism Of Action

The mechanism of action of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

Biochemical And Physiological Effects

Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been shown to have various biochemical and physiological effects. In biological research, this compound has been shown to induce apoptosis in cancer cells and to inhibit the activity of acetylcholinesterase. In chemical research, Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been used as a ligand in catalytic reactions.

Advantages And Limitations For Lab Experiments

One of the advantages of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- is its potential use in treating cancer and neurological diseases. It is also a versatile compound that can be used in various chemical reactions. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)-. One direction is to further explore its potential applications in treating cancer and neurological diseases. Another direction is to study its potential use in the synthesis of new materials and in organic synthesis. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- can be synthesized using various methods. One of the most common methods involves the reaction of pyridine-3-carbaldehyde with 2-(dimethylamino)ethylthiol in the presence of a base. The reaction yields Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- as a yellow solid with a high yield.

Scientific Research Applications

Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been extensively studied for its potential applications in various fields. In biological research, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
In chemical research, Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)- has been used as a ligand in catalytic reactions. It has also been studied for its potential use in the synthesis of new materials and in organic synthesis.

properties

CAS RN

102206-60-0

Product Name

Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)-

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

N,N-dimethyl-2-(pyridin-3-ylmethylsulfanyl)ethanamine

InChI

InChI=1S/C10H16N2S/c1-12(2)6-7-13-9-10-4-3-5-11-8-10/h3-5,8H,6-7,9H2,1-2H3

InChI Key

FZUOJBOMXDVLDA-UHFFFAOYSA-N

SMILES

CN(C)CCSCC1=CN=CC=C1

Canonical SMILES

CN(C)CCSCC1=CN=CC=C1

Other CAS RN

102206-60-0

synonyms

Pyridine, 3-(((2-(dimethylamino)ethyl)thio)methyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.